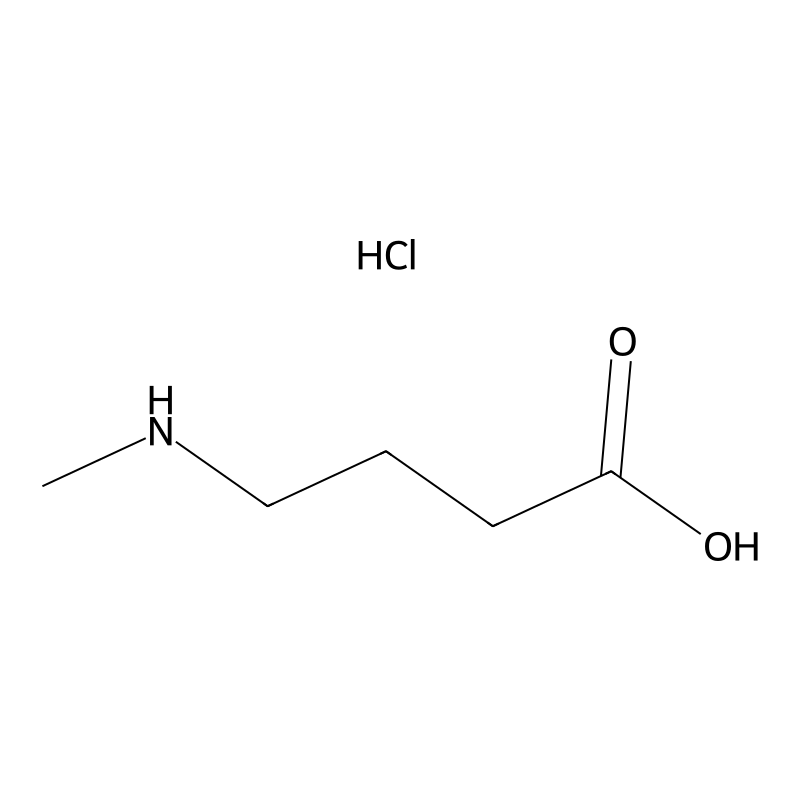

4-(Methylamino)butyric acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methylamino)butyric acid hydrochloride is an organic compound with the molecular formula CHClNO and a CAS number of 6976-17-6. It is a hydrochloride salt of 4-(methylamino)butyric acid, which features a methylamino group attached to a butyric acid backbone. This compound appears as a white crystalline solid and is soluble in water and polar solvents, making it useful in various chemical applications .

Synthesis and Characterization:

4-(Methylamino)butyric acid hydrochloride, also known as GHB hydrochloride, is a chemical compound with the formula C5H12ClNO2. It can be synthesized through various methods, including the reaction of γ-aminobutyric acid (GABA) with formaldehyde and methylamine [].

The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) []. These techniques provide information about the structure, purity, and other properties of the compound.

Potential Applications:

Research suggests that 4-(methylamino)butyric acid hydrochloride may have potential applications in various scientific fields, including:

- Neuroscience: Studies have investigated the potential role of this compound in the nervous system, particularly regarding its interaction with GABA receptors. GABA is the major inhibitory neurotransmitter in the brain, and some research suggests that 4-(methylamino)butyric acid hydrochloride may mimic or modulate GABAergic signaling []. However, further research is needed to understand the full extent of its effects on the nervous system.

- Drug Discovery: Some research has explored the potential use of 4-(methylamino)butyric acid hydrochloride or its derivatives as building blocks for the development of novel therapeutic agents []. However, it is important to note that this compound is a controlled substance due to its potential for misuse, and any research involving it requires strict regulations and ethical considerations.

The chemical behavior of 4-(methylamino)butyric acid hydrochloride can be characterized by several reactions:

- Acid-Base Reactions: As a carboxylic acid derivative, it can undergo neutralization with bases to form the corresponding salt and water.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

- Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

These reactions make it versatile for synthetic chemistry applications.

4-(Methylamino)butyric acid hydrochloride exhibits biological activity that is primarily linked to its structural similarity to gamma-aminobutyric acid, a neurotransmitter in the central nervous system. Research indicates that it may have potential neuroprotective effects and could modulate neurotransmission, although detailed studies are still required to fully understand its mechanisms and efficacy .

Several methods have been reported for synthesizing 4-(methylamino)butyric acid hydrochloride:

- Alkylation of Butyric Acid Derivatives: This involves the alkylation of butyric acid with methylamine under controlled conditions.

- Reductive Amination: Starting from butyric aldehyde, reductive amination with methylamine can yield the desired product.

- Direct Amine Addition: The direct reaction of butyric acid with methylamine in the presence of a suitable catalyst can also produce 4-(methylamino)butyric acid, which is then converted to its hydrochloride form by treatment with hydrochloric acid .

4-(Methylamino)butyric acid hydrochloride finds applications in various fields:

- Pharmaceuticals: It is being explored for its potential therapeutic effects on neurological disorders due to its influence on neurotransmitter systems.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Biochemical Studies: Serves as a tool for studying neurotransmission and related biochemical pathways .

Several compounds share structural similarities with 4-(methylamino)butyric acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Similar backbone (butyric acid) | Natural neurotransmitter |

| 3-Aminobutyric Acid | One carbon shorter than butyric | Different neurochemical properties |

| 2-Aminobutyric Acid | One carbon shorter than butyric | Less potent in neurotransmission |

| N-Methyl-Gamma-Aminobutyric Acid | Methylated version of gamma-aminobutyric acid | Enhanced bioactivity |

The uniqueness of 4-(methylamino)butyric acid hydrochloride lies in its specific methyl substitution on the nitrogen atom, which may confer distinct pharmacological properties compared to its analogs. This structural modification could influence its interaction with biological targets, potentially leading to unique therapeutic applications .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classifications

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural composition [1] [4]. The primary International Union of Pure and Applied Chemistry name is designated as 4-(Methylamino)butyric acid hydrochloride, while the alternative systematic name is 4-(Methylamino)butanoic acid hydrochloride [1] [4]. These designations indicate the presence of a four-carbon chain with a methylamino substituent at the fourth position and a carboxylic acid functional group [2] [3].

The systematic classification places this compound within the gamma amino acids and derivatives category [5] [6]. The molecular formula C₅H₁₂ClNO₂ encompasses the base structure plus the hydrochloride salt component [1] [3] [7]. The compound exhibits a molecular weight of 153.61 grams per mole for the hydrochloride salt form [1] [3] [8].

| Chemical Classification Parameter | Value/Description |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | 4-(Methylamino)butyric acid hydrochloride |

| Alternative International Union of Pure and Applied Chemistry Name | 4-(Methylamino)butanoic acid hydrochloride |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Chemical Class | Gamma amino acid derivative |

| Functional Groups | Secondary amine, carboxylic acid, hydrochloride salt |

Common Synonyms and Alternative Designations

The compound is recognized by numerous synonyms and alternative designations across scientific literature and commercial applications [2] [9] [10]. The most frequently encountered common names include N-Methyl-4-aminobutyric acid hydrochloride and N-Methyl-gamma-aminobutyric acid hydrochloride [2] [9]. Additional variants such as 4-Methylamino-butyric acid hydrochloride and 4-Methylaminobutyric acid hydrochloride are commonly used in chemical databases [3] [10].

Commercial and abbreviated designations include N-Methyl-gamma-aminobutyric acid hydrochloride abbreviated form and gamma-methylaminobutyric acid abbreviated form hydrochloride [2] [9]. The German nomenclature refers to this compound as 4-Methylamino-Buttersaeure Hydrochlorid [3] [11]. Structural descriptors such as 4-methylammoniobutanoate and 4-methylazaniumylbutanoate reflect the ionic nature of the hydrochloride salt [3] [10].

| Synonym Category | Designation |

|---|---|

| Primary Common Name | N-Methyl-4-aminobutyric acid hydrochloride |

| Alternative Common Name | N-Methyl-gamma-aminobutyric acid hydrochloride |

| Systematic Variant | 4-Methylamino-butyric acid hydrochloride |

| Commercial Designation | Butanoic acid, 4-(methylamino)- hydrochloride |

| German Name | 4-Methylamino-Buttersaeure Hydrochlorid |

| Structural Descriptor | 4-Methylammoniobutanoate |

| Abbreviated Form | N-Methyl-gamma-aminobutyric acid abbreviated form hydrochloride |

4-(Methylamino)butyric acid hydrochloride possesses the molecular formula C₅H₁₂ClNO₂, with a molecular weight of 153.61 grams per mole [1] [2]. The compound is officially designated by the Chemical Abstracts Service (CAS) number 6976-17-6 and carries the MDL number MFCD00012612 [1] [2]. The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies this compound as 4-(methylamino)butyric acid hydrochloride, with the alternative designation 4-(methylamino)butanoic acid hydrochloride [1] [2].

The structural representation through Simplified Molecular Input Line Entry System (SMILES) notation is expressed as CNCCCC(=O)O.Cl, while the International Chemical Identifier (InChI) key is JMLHQRQZCMCQNJ-UHFFFAOYSA-N [2]. The compound consists of a four-carbon butyric acid backbone with a methylamino substituent at the fourth position, combined with a hydrochloride moiety that forms the salt structure [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂ClNO₂ | [1] [2] |

| Molecular Weight | 153.61 g/mol | [1] [2] |

| CAS Number | 6976-17-6 | [1] [2] |

| SMILES | CNCCCC(=O)O.Cl | [2] |

| InChI Key | JMLHQRQZCMCQNJ-UHFFFAOYSA-N | [2] |

| Chemical Name | 4-(Methylamino)butyric acid hydrochloride | [1] [2] |

| Alternative Name | 4-(Methylamino)butanoic acid hydrochloride | [1] [2] |

| MDL Number | MFCD00012612 | [1] [2] |

Physical State and Organoleptic Properties

4-(Methylamino)butyric acid hydrochloride exists as a crystalline solid under standard conditions, presenting as a white crystalline powder with a characteristic white to off-white coloration [3] [4]. The compound demonstrates the typical appearance of hydrochloride salts of amino acid derivatives, exhibiting a fine crystalline texture that facilitates handling and processing in laboratory environments [3] [4].

The organoleptic properties of this compound are consistent with its chemical structure as an amino acid hydrochloride salt. The material displays no distinctive odor characteristics that have been specifically documented in the available literature [3]. The crystalline nature of the compound contributes to its stability and ease of storage under appropriate conditions [4].

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [3] [4] |

| Appearance | White crystalline powder | [3] [4] |

| Color | White to off-white | [4] |

Melting and Boiling Points

The melting point of 4-(Methylamino)butyric acid hydrochloride has been consistently reported across multiple sources as 124-126°C [3] [5] [6] [4]. This relatively narrow melting range indicates good purity characteristics and thermal stability within this temperature range. The compound maintains its structural integrity up to this temperature before undergoing phase transition [3] [5] [6] [4].

The estimated boiling point has been calculated as 269.6°C at 760 mmHg atmospheric pressure [7] [8]. This theoretical boiling point represents the temperature at which the compound would transition to vapor phase under standard atmospheric conditions, although practical considerations such as decomposition may precede actual boiling [7] [8]. The flash point has been determined to be 116.9°C, indicating the temperature at which the compound may generate sufficient vapor to form an ignitable mixture with air [7] [8].

Decomposition temperature data remains unavailable in the current literature, requiring further investigation to establish thermal stability limits beyond the melting point [9].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 124-126°C | [3] [5] [6] [4] |

| Boiling Point (estimated) | 269.6°C at 760 mmHg | [7] [8] |

| Flash Point | 116.9°C | [7] [8] |

| Decomposition Temperature | Not available | [9] |

Solubility Profile Across Solvent Systems

4-(Methylamino)butyric acid hydrochloride demonstrates characteristic solubility patterns typical of amino acid hydrochloride salts. The compound exhibits good solubility in water, making it suitable for aqueous-based applications and biological studies [11]. This water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [11].

In polar organic solvents, the compound shows variable solubility characteristics. Dimethyl sulfoxide (DMSO) provides sparingly soluble conditions for the compound, while methanol offers slightly soluble characteristics [4] [11]. These solubility patterns reflect the balance between the polar ionic portions of the molecule and the hydrophobic alkyl chain components [4] [11].

The compound generally demonstrates good solubility in polar organic solvents, consistent with its ionic structure and hydrogen bonding capabilities . No specific data regarding solubility in non-polar solvents has been documented, suggesting limited compatibility with non-polar solvent systems.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [11] |

| Dimethyl sulfoxide (DMSO) | Sparingly soluble | [4] [11] |

| Methanol | Slightly soluble | [4] [11] |

| Polar organic solvents | Generally soluble | |

| Non-polar solvents | Not reported | Not available |

Hygroscopic Properties and Stability Considerations

4-(Methylamino)butyric acid hydrochloride exhibits hygroscopic properties, indicating its tendency to absorb moisture from the surrounding atmosphere [4] [12] [13] [14]. This characteristic necessitates careful storage under controlled humidity conditions to prevent moisture uptake that could affect the compound's purity and handling characteristics [4] [12] [13] [14].

Storage recommendations specify room temperature conditions under an inert atmosphere to maintain compound stability [1] [4]. The hygroscopic nature requires storage in cool, dry, well-ventilated areas to prevent degradation or physical property changes due to moisture absorption [3]. Under normal temperature and pressure conditions, the compound demonstrates good chemical stability [3].

The compound maintains stability when stored properly, but facilities handling this material should be equipped with appropriate safety measures including eyewash facilities and safety showers as recommended in safety documentation [3]. The stability profile supports its use in various research applications when handled according to established protocols [3].

| Property | Value | Reference |

|---|---|---|

| Hygroscopic Nature | Hygroscopic | [4] [12] [13] [14] |

| Storage Temperature | Room temperature | [1] [4] |

| Storage Atmosphere | Inert atmosphere | [1] [4] |

| Stability Conditions | Cool, dry, well-ventilated area | [3] |

| Chemical Stability | Stable under normal conditions | [3] |

Acid-Base Behavior and pKa Values

The acid-base behavior of 4-(Methylamino)butyric acid hydrochloride is characterized by its dual functional groups: the carboxylic acid moiety and the methylamino group. The predicted pKa value for the carboxylic acid group has been calculated as 4.42 ± 0.10 [15] [16]. This value indicates that the carboxylic acid group will be predominantly ionized at physiological pH values, contributing to the compound's overall ionic character [15] [16].

The compound exists as a hydrochloride salt, indicating that the methylamino group has been protonated through reaction with hydrochloric acid [1] [2]. This salt formation significantly influences the compound's solubility characteristics and stability profile. In aqueous solution, the compound likely exists in a zwitterionic form, with both positive and negative charges present on the same molecule, depending on the solution pH.

The specific pKa value for the base form (methylamino group) has not been specifically reported in the available literature, though it would be expected to fall within the typical range for secondary amines. The salt formation with hydrochloric acid suggests that the amine nitrogen has a significant basicity that allows for stable protonation [1] [2].

| Property | Value | Reference |

|---|---|---|

| pKa (carboxylic acid) | 4.42 ± 0.10 (predicted) | [15] [16] |

| pKa (base form estimated) | Not specifically reported | Not available |

| Salt Formation | Hydrochloride salt | [1] [2] |

| Ionic Nature | Zwitterionic in solution | Inferred from structure |

| Protonation State | Protonated amine in HCl salt | Inferred from structure |

Crystalline Structure Analysis

4-(Methylamino)butyric acid hydrochloride adopts a crystalline solid form that reflects its ionic structure and intermolecular interactions [4] [17]. The crystalline arrangement facilitates the formation of a stable lattice structure that contributes to the compound's thermal stability and handling characteristics [4] [17].

Molecular structure analysis reveals a heavy atom count of 9, reflecting the carbon, nitrogen, oxygen, and chlorine atoms present in the structure [18]. The compound contains 3 hydrogen bond acceptor sites and 3 hydrogen bond donor sites, indicating significant potential for intermolecular hydrogen bonding that stabilizes the crystalline structure [18].

The molecule exhibits 4 rotatable bonds, providing conformational flexibility that may influence its binding interactions and biological activity [18]. The compound consists of 2 covalently-bonded units, representing the organic acid component and the chloride ion [18]. The molecular complexity value of 72.8 indicates a moderate level of structural complexity appropriate for its functional applications [18].

X-ray crystallographic data specific to this compound has not been extensively documented in the available literature, though the crystalline nature suggests an ordered three-dimensional arrangement that could be characterized through appropriate diffraction techniques.

| Property | Value | Reference |

|---|---|---|

| Crystal Form | Crystalline solid | [4] [17] |

| Heavy Atom Count | 9 | [18] |

| Hydrogen Bond Acceptor Count | 3 | [18] |

| Hydrogen Bond Donor Count | 3 | [18] |

| Rotatable Bond Count | 4 | [18] |

| Covalently-Bonded Unit Count | 2 | [18] |

| Molecular Complexity | 72.8 | [18] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant